N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a 1,4-thiazepane ring (a seven-membered ring containing sulfur and nitrogen) with a ketone group at position 5 and a carboxamide linkage to a 2-methylbenzothiazole moiety. The benzothiazole group is a bicyclic structure comprising a benzene fused to a thiazole ring, with a methyl substituent at position 2. This compound is synthesized via a multi-step process, including cyclization of cysteine derivatives under ammonia and methanol conditions to form the 5-oxo-1,4-thiazepane core, followed by HATU-mediated coupling with 2-methyl-1,3-benzothiazol-5-amine .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c1-8-15-10-6-9(2-3-12(10)21-8)16-14(19)11-7-20-5-4-13(18)17-11/h2-3,6,11H,4-5,7H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJIVHZBUPPRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CSCCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. One common method involves the reaction of 2-methylbenzo[d]thiazol-5-amine with 5-oxo-1,4-thiazepane-3-carboxylic acid under specific conditions to yield the desired compound . The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly monoamine oxidase inhibitors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and anxiety . The compound may also interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the thiazole, benzothiazole, and thiazepane families. Key parameters include ring conformation, substituent effects, synthesis efficiency, and hypothesized biological activity.
Pharmacological Implications
- HDAC Inhibition : The carboxamide group and benzothiazole moiety align with structural motifs in HDAC inhibitors . Compared to carborane-capped analogs (), the target compound lacks boron clusters but may offer improved solubility.
- Anti-Inflammatory/Antiviral Potential: Thiazole derivatives () are frequently explored for anti-HIV and anti-inflammatory applications. The benzothiazole-thiazepane hybrid structure could synergize these activities.
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety known for its diverse biological activities. The thiazepane ring contributes to the compound's structural stability and potential reactivity. Its molecular formula is , and it is characterized by the following structural features:
- Benzothiazole Ring : Contributes to biological activity through interactions with various biological targets.
- Thiazepane Ring : Enhances stability and may influence pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that compounds containing benzothiazole can inhibit enzymes and receptors involved in critical signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The benzothiazole component can inhibit enzymes such as caspases, which are crucial for apoptosis regulation.
- Receptor Interaction : The compound may bind to various receptors, altering cellular responses and signaling cascades.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives of benzothiazole have shown promising results in inducing apoptosis in cancer cell lines by activating procaspase-3. The following table summarizes the anticancer activity observed in related studies:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | U937 | 6.6 | Procaspase-3 activation |
| PAC-1 | U937 | 0.01 | Positive control for apoptosis |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Research has suggested that compounds similar to this compound exhibit antimicrobial properties against a range of pathogens. The benzothiazole moiety is known for its effectiveness against various bacterial strains.
Study on Anticancer Properties
A study published in Nature evaluated a series of benzothiazole derivatives for their anticancer properties. Among them, compounds with structural similarities to this compound were tested against several cancer cell lines:
- Cell Lines Tested : U937 (leukemia), MCF-7 (breast cancer).
- Findings : Compounds showed selective cytotoxicity towards cancer cells with minimal effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
